molecular formula C7H2BrF5 B1411025 3-Bromo-2,5-difluorobenzotrifluoride CAS No. 1807071-16-4

3-Bromo-2,5-difluorobenzotrifluoride

Cat. No.: B1411025
CAS No.: 1807071-16-4
M. Wt: 260.99 g/mol
InChI Key: NZBVTMOHTWCRNG-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluorobenzotrifluoride is an organic compound with the empirical formula C7H2BrF5 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 260.99 . The InChI key is IJQIBUQQMOIJPX-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . The predicted density is 1.768 g/cm3 . The predicted boiling point is 149.1°C .

Scientific Research Applications

Organometallic Synthesis and Reactivity

3-Bromo-2,5-difluorobenzotrifluoride's potential in organometallic chemistry is illustrated through the creation of complex molecules for catalysis. For instance, it plays a crucial role in the development of bidentate aminophosphole-olefin ligands for the rhodium-catalyzed hydroformylation of mono- and disubstituted olefins, showcasing its utility in synthesizing efficient catalysts for organic transformations (Mora et al., 2006).

Photophysical Properties and Photodynamic Therapy

The compound's derivatives, specifically in the context of zinc phthalocyanine complexes, exhibit high singlet oxygen quantum yields. This property is critical for applications in photodynamic therapy, a treatment method for cancer, where the generation of singlet oxygen upon light activation leads to targeted cell death. The high efficiency and photostability of these complexes make them promising candidates for further exploration in medical applications (Pişkin et al., 2020).

Fluorination Techniques and Synthesis of Fluorinated Compounds

Research demonstrates the compound's relevance in the synthesis of fluorinated organic molecules, offering pathways to access compounds with potential pharmaceutical applications. For example, novel reactions with BrF3 have shown its capacity to facilitate the synthesis of compounds containing trifluoromethyl groups, highlighting its role in the development of new fluorination techniques that could be beneficial for creating compounds with enhanced bioactivity and stability (Rozen et al., 2001).

Material Science and Luminescence

In material science, derivatives of this compound have been used to create new luminescent materials. The synthesis and structural characterization of complexes exhibit intense luminescence, making them suitable for applications in optoelectronic devices and sensors. The study of these materials contributes to the advancement of functional materials with specific photophysical properties (Wu et al., 2009).

Catalysis and Chemical Transformations

The compound also finds application in catalysis, where its derivatives facilitate the synthesis of heterocyclic compounds. The ability to undergo selective reactions, as shown in the synthesis of difluoromethyl-substituted heterocycles, demonstrates its versatility in organic synthesis. This aspect is particularly valuable for the development of novel pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit enhanced properties (Fujita et al., 2014).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . The safety pictograms include GHS06, and the signal word is "Danger" . Precautionary statements include P301 + P310, which advise to call a POISON CENTER or doctor if the compound is swallowed .

Properties

IUPAC Name

1-bromo-2,5-difluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-5-2-3(9)1-4(6(5)10)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBVTMOHTWCRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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